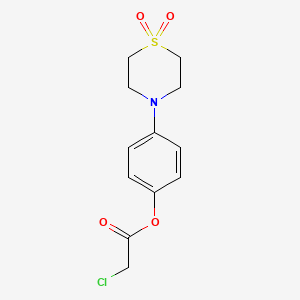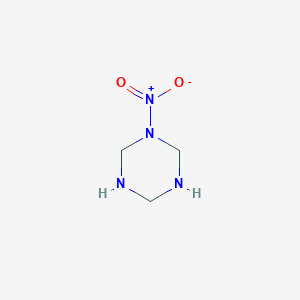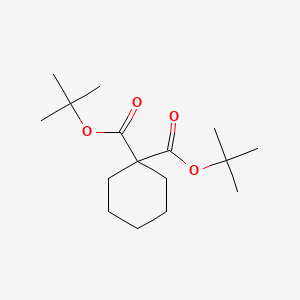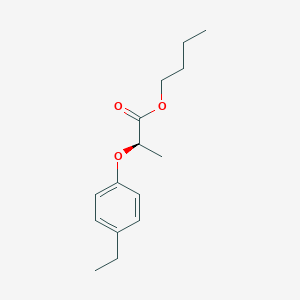
butyl (2S)-2-methyl-3-sulfanylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (2S)-2-methyl-3-sulfanylpropanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a butyl group, a methyl group, and a sulfanyl group attached to a propanoate backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-2-methyl-3-sulfanylpropanoate can be achieved through various methods. One common approach involves the esterification of (2S)-2-methyl-3-sulfanylpropanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to ester synthesis. In this method, the reactants are continuously fed into a microreactor, where they undergo rapid mixing and reaction, resulting in high yields of the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale batch reactors or continuous flow reactors. The choice of reactor depends on factors such as production volume, cost, and environmental considerations. Continuous flow reactors are often preferred due to their ability to provide consistent product quality and reduce waste generation.
化学反应分析
Types of Reactions
Butyl (2S)-2-methyl-3-sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or different esters.
科学研究应用
Butyl (2S)-2-methyl-3-sulfanylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.
作用机制
The mechanism of action of butyl (2S)-2-methyl-3-sulfanylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
相似化合物的比较
Butyl (2S)-2-methyl-3-sulfanylpropanoate can be compared with other similar compounds such as:
Butyl acetate: Another ester with a similar structure but without the sulfanyl group.
Methyl (2S)-2-methyl-3-sulfanylpropanoate: A similar compound with a methyl group instead of a butyl group.
Ethyl (2S)-2-methyl-3-sulfanylpropanoate: A similar compound with an ethyl group instead of a butyl group.
The presence of the sulfanyl group in this compound makes it unique, as it can participate in redox reactions and influence biological processes in ways that other esters cannot .
属性
CAS 编号 |
185809-98-7 |
|---|---|
分子式 |
C8H16O2S |
分子量 |
176.28 g/mol |
IUPAC 名称 |
butyl (2S)-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-3-4-5-10-8(9)7(2)6-11/h7,11H,3-6H2,1-2H3/t7-/m1/s1 |
InChI 键 |
UECIOKZTMUGBNO-SSDOTTSWSA-N |
手性 SMILES |
CCCCOC(=O)[C@H](C)CS |
规范 SMILES |
CCCCOC(=O)C(C)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)



![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)

![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)

